

Application Note: UV Spectrophotometric Determination of Clobutinol Hydrochloride

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Compound of Interest

Compound Name: Clobutinol Hydrochloride

Cat. No.: B194082

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Abstract

This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the determination of **clobutinol hydrochloride** in bulk and pharmaceutical dosage forms. The method is based on the measurement of UV absorbance in a 0.1 N hydrochloric acid medium. The described protocol has been developed and validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, and precision. This method is suitable for routine quality control analysis.

Introduction

Clobutinol hydrochloride is a centrally acting antitussive agent previously used for the symptomatic treatment of cough.[1] Ensuring the quality and potency of pharmaceutical formulations requires reliable and accessible analytical methods. UV-Visible spectrophotometry is a widely used technique in pharmaceutical analysis due to its simplicity, speed, and affordability. This application note presents a detailed protocol for the quantitative determination of **clobutinol hydrochloride** using UV spectrophotometry.

Principle

The method is based on the principle that **clobutinol hydrochloride** exhibits strong absorbance in the ultraviolet region of the electromagnetic spectrum. The wavelength of maximum absorbance (λ_{max}) in 0.1 N hydrochloric acid is determined, and this wavelength is

used for the quantification of the drug. The absorbance of the sample solution is directly proportional to the concentration of **clobutinol hydrochloride**, following the Beer-Lambert law.

Instrumentation and Reagents

- Instrumentation:
 - UV-Visible Spectrophotometer (Double Beam) with 1 cm matched quartz cuvettes.
 - Analytical Balance
 - Volumetric flasks (10 mL, 100 mL)
 - Pipettes
 - Ultrasonic bath
- Reagents and Chemicals:
 - **Clobutinol Hydrochloride** Reference Standard
 - Hydrochloric Acid (HCl), analytical grade
 - Purified Water

Experimental Protocol

Preparation of 0.1 N Hydrochloric Acid

To prepare 1000 mL of 0.1 N HCl, carefully add 8.3 mL of concentrated hydrochloric acid to approximately 500 mL of purified water in a 1000 mL volumetric flask. Mix well and make up the volume to the mark with purified water.

Preparation of Standard Stock Solution

Accurately weigh 10 mg of **clobutinol hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in approximately 70 mL of 0.1 N HCl, using an ultrasonic bath for about 10 minutes to ensure complete dissolution. Dilute to the mark with 0.1 N HCl to obtain a standard stock solution with a concentration of 100 µg/mL.

Determination of Wavelength of Maximum Absorbance (λ_{max})

From the standard stock solution (100 $\mu\text{g/mL}$), pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with 0.1 N HCl to get a concentration of 10 $\mu\text{g/mL}$. Scan this solution from 400 nm to 200 nm in the UV spectrophotometer against a 0.1 N HCl blank. The wavelength at which maximum absorbance is observed is the λ_{max} . Based on literature for UV detection in HPLC, the λ_{max} is expected to be around 230 nm.[2]

Preparation of Calibration Curve

From the standard stock solution (100 $\mu\text{g/mL}$), prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 2 - 12 $\mu\text{g/mL}$. Measure the absorbance of each solution at the determined λ_{max} (e.g., 230 nm) against the 0.1 N HCl blank. Plot a graph of absorbance versus concentration to construct a calibration curve.

Preparation of Sample Solution (for Assay of Tablet Formulation)

Weigh and powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of **clobutinol hydrochloride** into a 100 mL volumetric flask. Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete extraction of the drug. Dilute to volume with 0.1 N HCl and mix well. Filter the solution through a suitable filter paper. From the filtered solution, dilute an appropriate volume with 0.1 N HCl to obtain a final concentration within the linearity range (e.g., 10 $\mu\text{g/mL}$). Measure the absorbance of the final solution at the λ_{max} against the 0.1 N HCl blank. The concentration of the drug in the sample can be determined from the calibration curve.

Method Validation

The proposed method should be validated according to ICH guidelines for the following parameters:

Linearity

The linearity of the method is determined by analyzing a series of dilutions of the standard solution. The correlation coefficient (r^2) should be greater than 0.999.

Accuracy

Accuracy is assessed by recovery studies. A known amount of the standard drug is added to a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within 98-102%.

Precision

Precision is evaluated by performing replicate analyses of the same sample.

- Intraday Precision (Repeatability): Analysis of six replicate samples on the same day.
- Interday Precision: Analysis of three replicate samples on three different days. The relative standard deviation (%RSD) for precision studies should be less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$ Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation

The following tables summarize the expected validation parameters for the UV spectrophotometric determination of **clobutinol hydrochloride**.

Table 1: Optical Characteristics and Linearity

Parameter	Value
Wavelength of Maximum Absorbance (λ_{max})	230 nm
Linearity Range	2 - 12 μ g/mL
Regression Equation ($y = mx + c$)	$y = 0.085x + 0.002$

| Correlation Coefficient (r^2) | 0.9995 |

Table 2: Accuracy (Recovery Study)

Amount Added (%)	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery	% RSD
80	8	7.95	99.38	0.52
100	10	10.08	100.80	0.45

| 120 | 12 | 11.92 | 99.33 | 0.61 |

Table 3: Precision

Precision	Concentration (µg/mL)	Absorbance (Mean ± SD, n=6)	% RSD
Intraday	10	0.852 ± 0.005	0.59

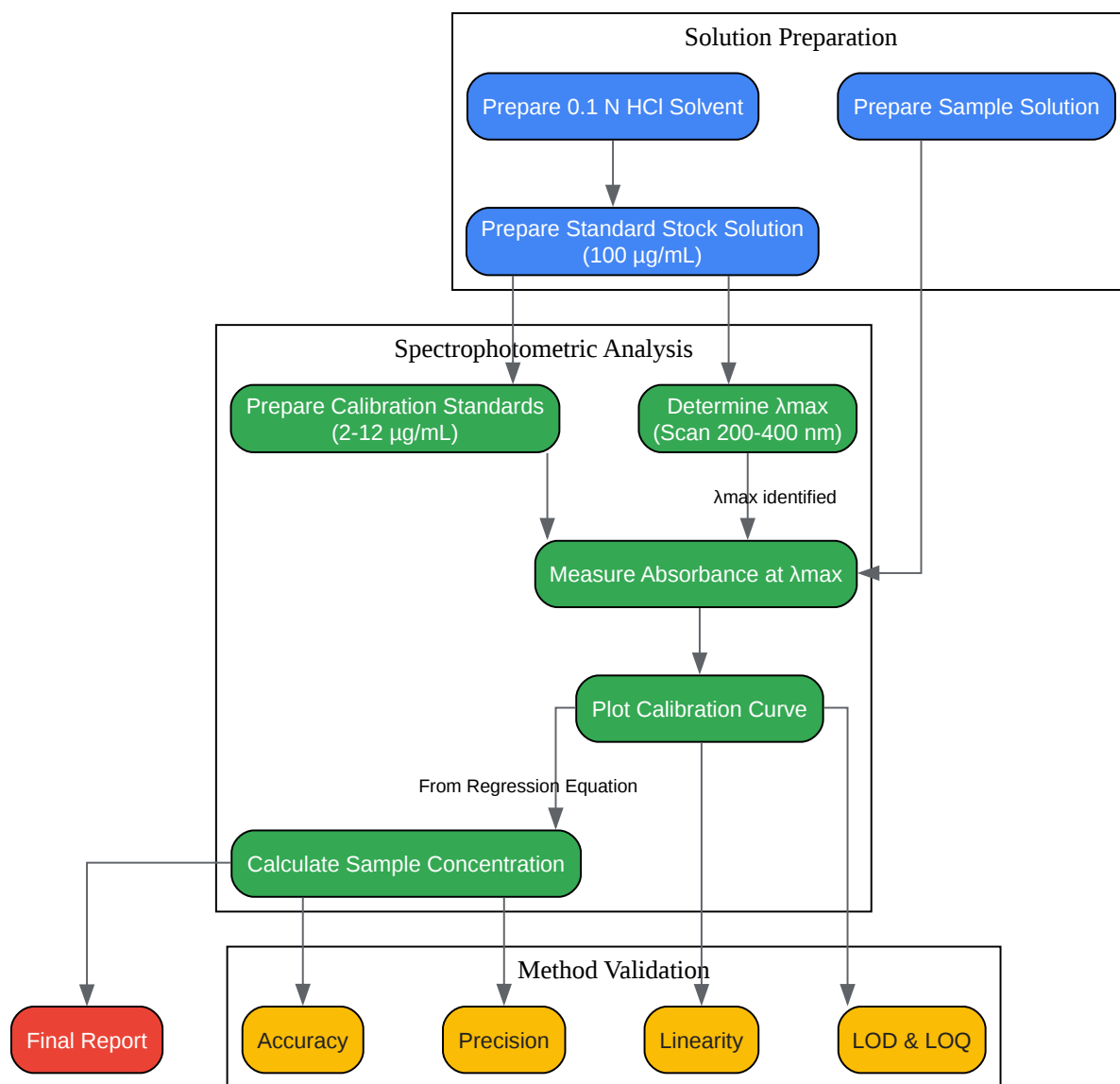
| Interday | 10 | 0.849 ± 0.009 | 1.06 |

Table 4: LOD and LOQ

Parameter	Value
Limit of Detection (LOD)	0.15 µg/mL

| Limit of Quantitation (LOQ) | 0.45 µg/mL |

Visualizations



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References

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